molecular formula C12H22N2O3 B2384493 tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate CAS No. 2260933-22-8

tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate

Cat. No.: B2384493
CAS No.: 2260933-22-8
M. Wt: 242.319
InChI Key: VDEMEWAMGINHCH-UHFFFAOYSA-N
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Description

tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.1]heptane core. This structure incorporates an oxygen atom within the bicyclic framework (2-oxa), an amino group at the 4-position, and a methyl-linked tert-butyl carbamate moiety. Its molecular formula is C₁₃H₂₄N₂O₂ (MW: 240.35), with a purity standard of ≥97% in commercial supplies .

Properties

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-5-4-11(13,6-12)8-16-12/h4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEWAMGINHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Bicyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Procedure: The bicyclic amine is dissolved in the solvent, and tert-butyl chloroformate is added dropwise with stirring. The reaction mixture is then allowed to stir at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial reactors and automated systems are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: tert-butylN-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different functional groups replacing the tert-butyl carbamate group.

Scientific Research Applications

Chemistry: tert-butylN-({4-amino-2-oxabicyclo[221]heptan-1-yl}methyl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry: In the industrial sector, tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease-related pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound is compared to structurally related bicyclo[2.2.1]heptane derivatives, highlighting differences in substituents, ring systems, and functional groups (Table 1).

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Modifications Key Features
tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate (Target) 1638765-41-9 C₁₃H₂₄N₂O₂ 240.35 2-Oxa, 4-amino, methyl-carbamate Oxygen in bicyclic ring enhances polarity; carbamate protects amine .
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate 1630907-27-5 C₁₂H₂₂N₂O₂ 226.32 4-amino, carbamate (no oxa) Lacks oxygen in bicyclo ring; reduced polarity and solubility .
tert-butyl N-{4-ethynylbicyclo[2.2.1]heptan-1-yl}carbamate 1638760-74-3 C₁₄H₂₁NO₂ 235.33 4-ethynyl, carbamate Ethynyl group enables click chemistry; lower nitrogen content .
tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride 1841081-56-8 C₁₂H₂₂N₂O₂·HCl 262.78 4-amino, carbamate hydrochloride salt Improved solubility and stability via salt formation; industrial-grade purity .
tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate 2241138-06-5 C₁₂H₂₂N₂O₂ 226.32 2-oxa, smaller bicyclo[2.1.1]hexane core Smaller ring size alters conformation; potential steric effects .

Physicochemical and Functional Differences

  • Oxygen in Bicyclic Ring (2-Oxa): The target compound’s 2-oxabicyclo[2.2.1]heptane core introduces polarity, enhancing solubility in polar solvents compared to non-oxa analogs like the 4-aminobicyclo[2.2.1]heptane derivative .
  • Ethynyl vs. Amino Substituents: The ethynyl analog (CAS 1638760-74-3) replaces the amino group with a carbon-carbon triple bond, enabling applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, unlike the target compound’s amine-focused reactivity .
  • Salt Formation: The hydrochloride salt (CAS 1841081-56-8) demonstrates improved aqueous solubility and stability, making it preferable for pharmaceutical formulations, whereas the free amine in the target compound offers greater reactivity for synthetic modifications .

Research Implications

  • The target compound’s 2-oxa group may improve binding interactions in enzyme-active sites compared to non-oxa analogs.
  • Ethynyl-substituted derivatives (e.g., CAS 1638760-74-3) are better suited for bioconjugation, whereas amino variants are ideal for further functionalization.
  • Salt forms (e.g., hydrochloride) enhance bioavailability, a key consideration in preclinical drug development .

Biological Activity

Tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate is a synthetic compound characterized by its unique bicyclic structure, which has implications for its biological activity. This compound, with the CAS number 2260933-22-8, has garnered interest in pharmaceutical research due to its potential roles as an enzyme inhibitor and modulator in various biological pathways.

PropertyValue
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.31 g/mol
Density Not Available
Boiling Point Not Available
Melting Point Not Available
Flash Point Not Available

Biological Activity

Tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate exhibits several biological activities that are currently under investigation:

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar bicyclic structures may act as inhibitors for specific enzymes, which could be relevant in treating diseases where enzyme activity plays a critical role.
  • Binding Affinity : Interaction studies have indicated that this compound may exhibit significant binding affinity with various biological targets, including receptors and enzymes, which is crucial for understanding its mechanism of action.
  • Pharmacological Applications : The unique structure of the compound allows it to engage in diverse chemical interactions, potentially leading to applications in drug design and development.

Case Studies and Research Findings

Research on related compounds has provided insights into the biological activity of tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate:

  • A study focused on structurally similar bicyclic compounds showed that they could modulate neurotransmitter systems, indicating potential applications in neuropharmacology.
  • Another investigation highlighted the compound's ability to inhibit certain metabolic pathways, which could be leveraged in cancer treatment strategies.

Comparative Analysis with Similar Compounds

To better understand the potential applications and biological effects of tert-butyl N-({4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methyl)carbamate, a comparison with similar compounds is useful:

Compound NameMolecular FormulaKey Features
Tert-butyl N-(4-methylamino-bicyclo[2.2.1]heptan)carbamateC₁₂H₃₄N₃O₃Different bicyclic structure; potential altered activity
Tert-butyl N-(4-hydroxy-bicyclo[2.2.1]heptan)carbamateC₁₁H₂₁N₃O₃Hydroxy group may enhance solubility and reactivity
Tert-butyl N-(4-nitro-bicyclo[2.2.1]heptan)carbamateC₁₁H₂₀N₄O₄Nitro group introduces electron-withdrawing characteristics

Q & A

Q. Comparative Analysis :

SubstituentPositionReactivity ImpactBiological Activity
2-OxaBridgeEnhances solubilityIncreases protease affinity
4-AminoBridgeheadNucleophilic siteEnables Schiff base formation
tert-Butyl carbamateMethylSteric shieldingReduces metabolic degradation

What conditions optimize long-term stability during storage?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis.
  • Solvent : Lyophilize and store in anhydrous DMSO or EtOAc (avoid protic solvents) .
  • Monitoring : Periodic ¹H NMR checks for carbamate decomposition (δ 1.4 ppm for tert-butyl group) .

What challenges arise during scale-up from milligram to gram synthesis?

Q. Advanced Considerations :

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during Boc protection.
  • Purification : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for cost-effectiveness .
  • Yield Optimization : Statistical design (DoE) identifies critical parameters (e.g., stoichiometry, temperature) .

How are in silico tools applied for preliminary toxicity profiling?

Methodological Answer:

  • ProTox-II : Predicts hepatotoxicity (e.g., CYP450 inhibition) and LD50 values based on structural fragments.
  • SwissADME : Estimates bioavailability and blood-brain barrier penetration, guiding in vivo studies .

What synthetic innovations address low yields in oxabicyclo ring formation?

Q. Advanced Research :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (e.g., 80°C, 150 W) with 20% yield improvement .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation in air-sensitive steps .

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